molecular formula C9H14N4O3S2 B4917070 N-[5-(Pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide

N-[5-(Pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide

Cat. No.: B4917070
M. Wt: 290.4 g/mol
InChI Key: NTWZUZAPBLHRMN-UHFFFAOYSA-N
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Description

N-[5-(Pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide is a compound that features a pyrrolidine ring, a sulfonyl group, and a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable target for research and development.

Preparation Methods

The synthesis of N-[5-(Pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide typically involves the construction of the thiadiazole ring followed by the introduction of the pyrrolidine sulfonyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. Subsequent reactions involve the sulfonylation of the pyrrolidine ring and the attachment of the propanamide group. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

N-[5-(Pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the thiadiazole ring, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the thiadiazole ring. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

N-[5-(Pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(Pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group and thiadiazole ring play crucial roles in these interactions, allowing the compound to fit into the active sites of target proteins. This binding can lead to changes in the activity of the target proteins, affecting various biological pathways .

Comparison with Similar Compounds

N-[5-(Pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(5-pyrrolidin-1-ylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3S2/c1-2-7(14)10-8-11-12-9(17-8)18(15,16)13-5-3-4-6-13/h2-6H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWZUZAPBLHRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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